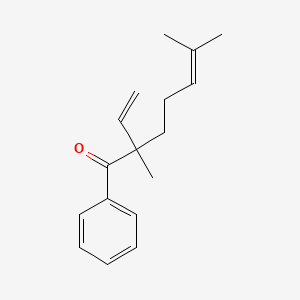
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the compound can be synthesized by the reaction of 2-ethenyl-2,6-dimethyl-1-phenyl-1-heptene with an oxidizing agent to introduce the ketone functional group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and phase transfer catalysis to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Hepten-2-one, 4,6-dimethyl-: This compound has a similar structure but differs in the position and number of functional groups.
6-Methyl-5-hepten-2-one: Another structurally related compound with different functional groups and properties.
2,6-Dimethylhept-5-en-1-ol: A similar compound with an alcohol functional group instead of a ketone.
Uniqueness
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research purposes.
Properties
CAS No. |
92511-63-2 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-ethenyl-2,6-dimethyl-1-phenylhept-5-en-1-one |
InChI |
InChI=1S/C17H22O/c1-5-17(4,13-9-10-14(2)3)16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3 |
InChI Key |
KXWJMVZMLBIEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


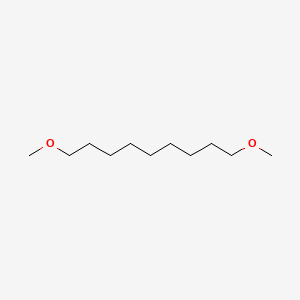
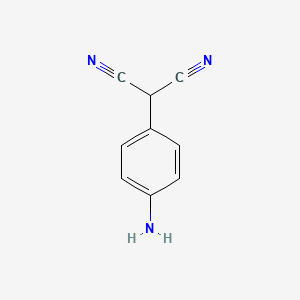
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
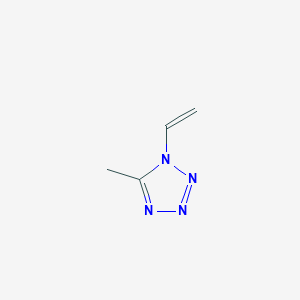
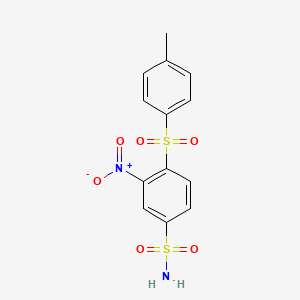
![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)
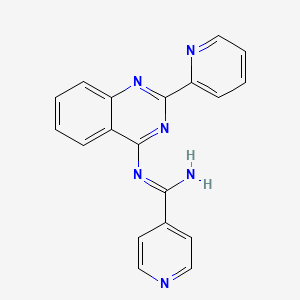
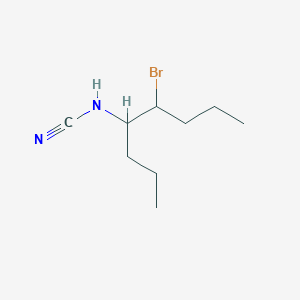
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)

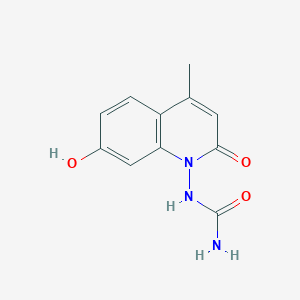
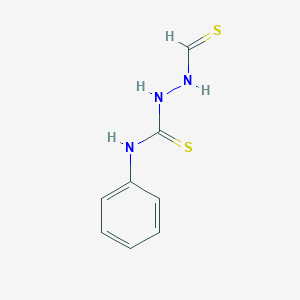
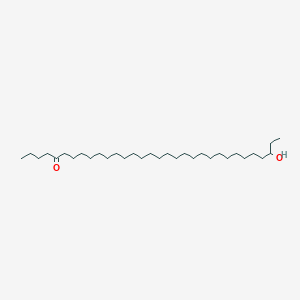
mercury](/img/structure/B14349590.png)
